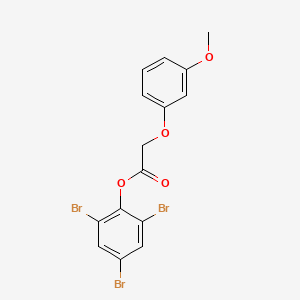

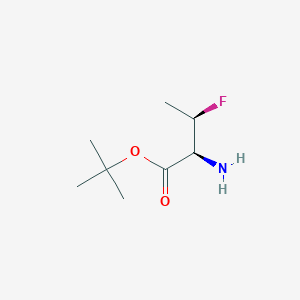

![molecular formula C20H14F3N5OS B2826625 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893931-14-1](/img/structure/B2826625.png)

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are considered bioisosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .

Scientific Research Applications

Kinase Inhibitors for Cancer Treatment

Pyrazolo[3,4-d]pyrimidines serve as a privileged scaffold for developing kinase inhibitors. These compounds mimic the hinge region binding interactions in kinase active sites, making them valuable for treating various diseases, including cancer. Notably, the BTK inhibitor ibrutinib (approved for several B-cell cancers) is one such pyrazolo[3,4-d]pyrimidine currently in clinical trials .

Anticancer Activity

Several pyrazolo[3,4-d]pyrimidines exhibit promising cytotoxicity against cancer cell lines. For instance, compounds 28, 30, 33, 36, and 37 have demonstrated notable anticancer activity in both in vitro and in vivo models .

Antifungal Properties

In addition to cancer research, pyrazolo[3,4-d]pyrimidines have been explored for their antifungal potential. Novel derivatives, such as 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , were synthesized and evaluated for antifungal activities .

Cyclin-Dependent Kinase (CDK) Inhibition

High-throughput screening identified a series of 1-aryl-4,5-dihydro-1H-pyrazolo pyrimidin-4-ones as inhibitors of the CDK4/cyclin D1 complex-mediated phosphorylation. These compounds show promise in the low micromolar range .

Mechanism of Action

Target of Action

The compound, 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as kinase inhibitors, targeting a range of diseases, including cancer . They have been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . They also show inhibitory activity against the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR) .

Mode of Action

This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase activity, leading to a decrease in the phosphorylation of the protein substrate . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, the inhibition of CDK4/cyclin D1 complex can lead to the arrest of cell cycle progression . The compound’s inhibitory activity against EGFR, FGFR, IR, and VEGFR can affect multiple signaling pathways involved in cell proliferation, survival, and angiogenesis .

Result of Action

The compound exhibits cytotoxic activity against various cancer cell lines . It inhibits cell cycle progression and induces apoptosis in cancer cells . It also significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .

properties

IUPAC Name |

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5OS/c21-20(22,23)13-6-8-14(9-7-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRQNMLKISSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

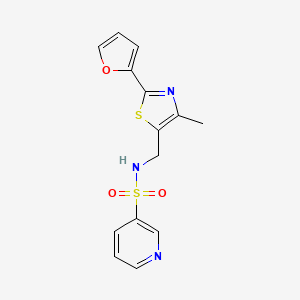

![4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid](/img/structure/B2826548.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)

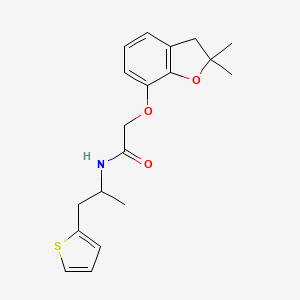

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)

![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)

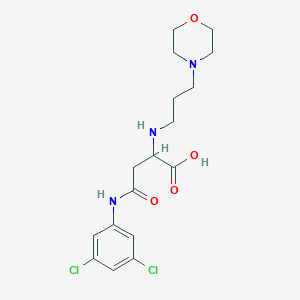

![2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2826559.png)

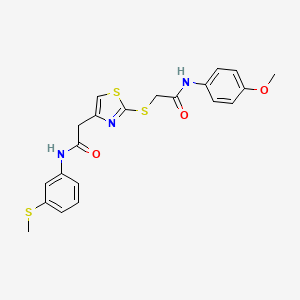

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)